3-Hydroxybutane-1-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
60833-97-8 |
|---|---|
Molecular Formula |
C4H10O4S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
3-hydroxybutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O4S/c1-4(5)2-3-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
InChI Key |
RTTNOHLFPFFOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxybutane 1 Sulfonic Acid
Acid-Catalyzed Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group is the primary site of reactivity in acid-catalyzed processes, enabling reactions such as esterification and transesterification.
Sulfonic acids react with alcohols to form sulfonate esters, which are powerful alkylating agents. rsc.org This reaction is of significant interest, particularly due to its potential undesired formation in pharmaceutical processes when alcohols are used as solvents with sulfonate salts. rsc.org The esterification of a sulfonic acid like 3-hydroxybutane-1-sulfonic acid with an alcohol can proceed through several proposed mechanisms.
Computational studies, specifically Density Functional Theory (DFT) calculations on the esterification of benzenesulfonic acid with methanol (B129727), have provided insight into the plausible pathways. rsc.org The reaction is unlikely to proceed via an addition-elimination mechanism involving a pentacoordinate sulfur intermediate due to high energy barriers. rsc.org Instead, two primary mechanisms are considered more favorable:
Sₙ1 Pathway: This pathway involves the formation of a highly reactive sulfonylium cation intermediate. The reaction has a low activation barrier, suggesting it is a facile process. This mechanism is analogous to that observed in Friedel-Crafts sulfonylation reactions. rsc.org
Sₙ2 Pathway: This mechanism involves a nucleophilic attack where the alcohol acts as the alkylating agent after being protonated. This pathway has a moderate activation barrier. rsc.org
The presence of the hydroxyl group in this compound introduces the possibility of intramolecular esterification (cyclization) to form a cyclic sulfonate ester, known as a sultone. The formation of sultones from hydroxy-sulfonic acids is a known process, typically occurring at elevated temperatures under reduced pressure with a strong, less volatile acid catalyst like sulfuric acid. googleapis.com
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Sulfonic acids, including aliphatic ones like this compound, serve as effective acid catalysts for transesterification. google.com This is particularly relevant in the production of biodiesel, where triglycerides (fatty acid esters of glycerol) are transesterified with a simple alcohol like methanol or ethanol (B145695). google.com
Under acidic conditions, the transesterification mechanism involves a series of protonation and deprotonation steps: masterorganicchemistry.comyoutube.com
Protonation of the carbonyl oxygen of the ester by the sulfonic acid catalyst, which activates the ester towards nucleophilic attack.
Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to the leaving alkoxy group.
Elimination of the original alcohol to collapse the tetrahedral intermediate.
Deprotonation of the newly formed ester to regenerate the acid catalyst.
The use of sulfonic acids avoids the formation of soaps, which is a common side reaction in base-catalyzed transesterification, especially when starting materials contain free fatty acids or water. google.com
Role as a Brønsted Acid Catalyst in Organic Transformations
The strong Brønsted acidity of the sulfonic acid group makes this compound a valuable catalyst for a wide array of organic reactions. It can be used in both homogeneous and heterogeneous systems.
To overcome issues associated with homogeneous catalysis, such as catalyst separation and reuse, sulfonic acid functionalities can be immobilized on solid supports. nih.govmdpi.com This creates a heterogeneous catalyst that combines the high activity of the sulfonic acid with the practical advantages of a solid material. Common supports include silica (B1680970), activated carbon, polymers, and metal-organic frameworks (MOFs). nih.govbohrium.commdpi.comnih.gov
The sulfonic acid group can be attached to the support through various methods, including grafting or co-condensation. mdpi.com For a molecule like this compound, the hydroxyl group could potentially be used for covalent attachment to a support. These supported catalysts have demonstrated high activity and stability in numerous reactions.
Table 1: Examples of Supported Sulfonic Acid Catalysts and Their Applications
| Support Material | Type of Sulfonic Acid | Application | Reference |
|---|---|---|---|
| UiO-66 (a Zr-MOF) | p-Toluenesulfonic acid (PTSA) and Methanesulfonic acid (MSA) | Esterification of fatty acids for biodiesel production. Showed excellent reusability for over nine cycles. | bohrium.commdpi.com |
| Silica | Propylsulfonic acid and Perfluoroalkylsulfonic acid | Baeyer–Villiger oxidation and Friedel-Crafts acylation. | nih.gov |
| Activated Carbon | Aryl sulfonic acid groups | Esterification of aliphatic acids with ethanol. | nih.gov |
| Polystyrene Resin (e.g., Dowex) | Styrene sulfonic acid | Ion exchange and various acid-catalyzed reactions. | wikipedia.org |
These solid acid catalysts are a greener alternative to traditional mineral acids, offering easier separation, regeneration, and reduced corrosion and waste. mdpi.com
Sulfonic acids are effective catalysts for complex organic transformations that involve the formation of multiple bonds and molecular rearrangements.
Multicomponent Reactions (MCRs): These reactions involve three or more reactants coming together in a single step to form a product that contains the essential parts of all starting materials. Sulfonic acid-functionalized catalysts, particularly ionic liquids, have been widely used to promote MCRs for the synthesis of diverse heterocyclic compounds like dihydropyrimidinones (via the Biginelli reaction), quinolines, and imidazoles. scielo.brthieme-connect.com The catalyst's role is typically to activate a carbonyl group or an imine intermediate through protonation, facilitating the subsequent nucleophilic additions. scielo.br
Carbon-Carbon Bond Couplings: While typically the domain of transition metal catalysis, sulfonic acid derivatives can participate in C-C bond-forming reactions. For instance, an intramolecular cross-coupling of sulfonic acid derivatives can be achieved to form biaryl compounds using radical-based methods. rsc.org Furthermore, sulfonic acids themselves can catalyze Friedel-Crafts alkylation and acylation reactions, which form new carbon-carbon bonds with aromatic rings. nih.gov
Rearrangements: Sulfonic acids can catalyze various molecular rearrangements. For example, they have been shown to effect the rearrangement and aromatization of certain cyclic ketones. acs.org Additionally, under strong acidic conditions, such as heating with sulfuric acid, some sulfonamides can undergo rearrangement to form sulfones. acs.org
Reaction Mechanisms of Sulfonic Acid Derivatives
The mechanisms of reactions involving sulfonic acids and their derivatives are diverse and depend on the specific transformation.
Electrophilic Aromatic Sulfonation: This is the classic reaction to introduce a sulfonic acid group onto an aromatic ring. The actual electrophile is sulfur trioxide (SO₃) or its protonated form, which attacks the electron-rich aromatic ring. wikipedia.org The reaction is an electrophilic aromatic substitution and is notably reversible. wikipedia.org
Nucleophilic Substitution at Sulfur: As seen in esterification, reactions can occur via nucleophilic substitution at the sulfur atom. The feasibility of Sₙ1 versus Sₙ2 pathways depends on the substrates and reaction conditions, with the formation of a sulfonylium cation being a key feature of the Sₙ1 route. rsc.org
Catalytic Cycles: In acid-catalyzed reactions, the sulfonic acid acts as a proton donor to activate a substrate, is regenerated at the end of the reaction, and participates in a catalytic cycle. For example, in the acid-catalyzed synthesis of (E)-quinoxalinone oximes, methanesulfonic acid is proposed to protonate an intermediate, facilitating a cascade of reactions that ultimately leads to the final product while regenerating the acid. frontiersin.org
The chemical versatility of this compound, derived from its strong Brønsted acidity and bifunctional structure, makes it a valuable compound for synthetic and catalytic applications, mirroring the broad utility of the sulfonic acid class in modern organic chemistry.
Electrophilic Aromatic Sulfonation Mechanisms
Electrophilic aromatic sulfonation is a fundamental reaction for introducing a sulfonic acid group onto an aromatic ring. nih.gov This process is a type of electrophilic aromatic substitution (SEAr) reaction. nih.gov It is crucial to note that this compound, being an aliphatic compound, does not possess an aromatic ring and therefore does not undergo this reaction itself. However, understanding the mechanism is essential in the broader context of sulfonic acid chemistry.
The reaction is typically carried out using concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). masterorganicchemistry.com The active electrophile in this reaction is SO₃. youtube.com The mechanism proceeds through the following steps:
Attack of the Electrophile : The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic sulfur atom of the SO₃ molecule. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. nih.gov
Deprotonation : A weak base, such as water or the bisulfate ion present in the reaction mixture, removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.com
Restoration of Aromaticity : The removal of the proton restores the aromatic π system, leading to the formation of a benzenesulfonic acid derivative. masterorganicchemistry.com
Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. masterorganicchemistry.com
Homolytic Substitution Pathways Involving Sulfonyl Radicals
Homolytic substitution reactions involving sulfonyl radicals represent an alternative pathway for the formation and reaction of organosulfur compounds. While less common than the ionic mechanisms that typically govern the reactivity of sulfonic acids, these radical pathways are significant in certain industrial processes like sulfoxidation and sulfochlorination of alkanes.
The generation of sulfonyl radicals (RSO₂•) can be initiated by light, heat, or a chemical initiator. Once formed, these radicals can participate in chain reactions. For instance, in the synthesis of alkanesulfonic acids, a sulfonyl radical can abstract a hydrogen atom from an alkane, generating an alkyl radical, which then reacts with sulfur dioxide. However, for a pre-existing molecule like this compound, its direct participation in homolytic substitution at the sulfonate group is not a commonly cited reaction pathway under typical laboratory conditions. The strength and stability of the carbon-sulfur bond in aliphatic sulfonates make homolytic cleavage challenging.
Desulfonation Mechanisms and Pathways
Desulfonation is the chemical process of removing a sulfonic acid group from a molecule. The mechanism and feasibility of this reaction depend heavily on the structure of the compound.
For aryl sulfonic acids , desulfonation is the reverse of electrophilic aromatic sulfonation and is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid. syntheticmap.comwikipedia.org The mechanism involves the protonation of the aromatic ring, followed by the elimination of sulfur trioxide (SO₃), which is the reverse of the sulfonation mechanism. youtube.comsyntheticmap.com The presence of a high concentration of water shifts the equilibrium toward the desulfonated products. youtube.com
For aliphatic sulfonic acids like this compound, the carbon-sulfur bond is generally stable and not susceptible to cleavage under the acidic conditions that promote aryl desulfonation. Instead, the primary recognized pathway for the degradation of aliphatic sulfonates is through microbial action. d-nb.info Various microorganisms have evolved enzymatic systems to utilize aliphatic sulfonates as a source of sulfur or carbon. d-nb.info These biological pathways involve distinct mechanisms, such as:
Oxygenation : An oxygen atom is added to the carbon bearing the sulfonate group, destabilizing the C-S bond and leading to the release of sulfite (B76179). d-nb.info
Thiamine pyrophosphate (TPP)-assisted activation : The carbon atom adjacent to the sulfonate group is activated, facilitating the elimination of sulfite. d-nb.info
Nucleophilic Reactivity at the Hydroxyl and Sulfonate Centers
The two primary functional groups of this compound offer different sites for nucleophilic attack. The hydroxyl group can be made reactive towards nucleophilic substitution, while the sulfonate group is generally a stable and unreactive center for substitution but can act as a leaving group.
The hydroxyl (-OH) group of an alcohol is inherently a poor leaving group because its conjugate acid, water, is a relatively weak acid, making the hydroxide (B78521) ion (OH⁻) a strong base. libretexts.orglibretexts.org To facilitate nucleophilic substitution at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group.
Two primary strategies are employed:
Acid Catalysis : In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org The leaving group is now a water molecule (H₂O), which is a much weaker base and therefore a much better leaving group. The subsequent reaction with a nucleophile can proceed via an S_N1 or S_N2 mechanism, depending on the substrate's structure. libretexts.org For a secondary alcohol like this compound, both pathways are possible.
Conversion to a Sulfonate Ester : The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. This converts the hydroxyl group into a sulfonate ester (e.g., a tosylate or mesylate). msu.edu These sulfonate anions are excellent leaving groups due to the extensive resonance stabilization of their negative charge. The resulting alkyl sulfonate is highly reactive towards a wide range of nucleophiles in S_N2 reactions. msu.edusinica.edu.tw
| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Relative Ability as Leaving Group |
|---|---|---|---|---|
| Hydroxide | ⁻OH | H₂O | ~15.7 | Very Poor |
| Water | H₂O | H₃O⁺ | ~ -1.7 | Good |
| Tosylate | ⁻OTs | TsOH | ~ -2.8 | Excellent |
| Mesylate | ⁻OMs | MsOH | ~ -1.9 | Excellent |
The hydroxyl group of this compound can react with carboxylic acids to form esters. The most common method is the Fischer esterification , which involves heating the alcohol and a carboxylic acid with an acid catalyst, typically sulfuric acid or tosic acid. masterorganicchemistry.comkhanacademy.org
The mechanism is an equilibrium-controlled, multi-step process: masterorganicchemistry.com
Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. khanacademy.org
Nucleophilic Attack : The lone pair of electrons on the oxygen of the hydroxyl group of this compound attacks the activated carbonyl carbon. This forms a tetrahedral intermediate. libretexts.org
Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate, converting it into a good leaving group (water).
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
Deprotonation : The protonated ester is deprotonated by a weak base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
This reaction is reversible, and the position of the equilibrium can be controlled by the reaction conditions. Using the alcohol as a solvent (in large excess) or removing water as it is formed can drive the reaction to completion. masterorganicchemistry.com
| Component | Role in Fischer Esterification | Example |
|---|---|---|
| Alcohol | Nucleophile | This compound |
| Carboxylic Acid | Electrophile (after activation) | Acetic Acid |
| Acid Catalyst | Activates the carboxylic acid | Sulfuric Acid (H₂SO₄) |
| Conditions | To drive the equilibrium forward | Heat, removal of water |
Analytical Characterization and Quantification of 3 Hydroxybutane 1 Sulfonic Acid
Chromatographic Techniques for Separation and Detection
Chromatography is fundamental to isolating 3-Hydroxybutane-1-sulfonic acid from complex matrices and quantifying its presence. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the required sensitivity, resolution, and analysis speed.
HPLC is a robust and widely used technique for the analysis of non-volatile compounds like sulfonic acids. docbrown.info Due to the high polarity of this compound, standard reversed-phase chromatography may result in poor retention. To overcome this, several specialized HPLC methods can be employed.
One common strategy involves ion-pair reversed-phase chromatography . In this approach, an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral complex with the anionic sulfonic acid, thereby increasing its retention on a non-polar stationary phase like a C18 column.
Another effective technique is mixed-mode chromatography . Columns designed for mixed-mode separations, such as the Newcrom BH column, possess both hydrophobic and ion-exchange characteristics. sielc.com This allows for the simultaneous interaction of the compound's alkyl chain and its anionic sulfonate group with the stationary phase, providing excellent retention and separation. sielc.com The mobile phase for such a method typically consists of a mixture of water, an organic solvent like acetonitrile (B52724), and a buffer such as ammonium formate (B1220265). sielc.com
For detection, given that this compound lacks a strong chromophore, UV detection is often not sensitive enough. docbrown.info Therefore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable. These detectors are nearly universal for non-volatile analytes and provide a response proportional to the mass of the analyte. uni.lu
Table 1: Potential HPLC Methodologies for this compound Analysis
| Parameter | Ion-Pair Reversed-Phase HPLC | Mixed-Mode HPLC |
|---|---|---|
| Stationary Phase | C18, C8 | Newcrom BH (or similar) |
| Mobile Phase | Water/Acetonitrile with Tetrabutylammonium hydroxide (B78521) | Water/Acetonitrile with Ammonium formate buffer |
| Detection | ELSD, CAD, Mass Spectrometry (MS) | ELSD, CAD, Mass Spectrometry (MS) |
| Principle | Forms a neutral ion-pair with the analyte for retention on a non-polar phase. | Utilizes both hydrophobic and ion-exchange interactions for retention. sielc.com |
UPLC represents an evolution of HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. UPLC systems operate at higher pressures to effectively pump the mobile phase through the densely packed columns.
The methodologies applied in HPLC are directly transferable to UPLC. A UPLC method for this compound would offer improved peak separation and a substantial reduction in solvent consumption and run time, making it ideal for high-throughput analysis. For instance, a method analogous to the mixed-mode HPLC approach could be optimized for a UPLC system, providing rapid quantification. Coupling UPLC with mass spectrometry (UPLC-MS) is particularly powerful for achieving the low detection limits required for trace analysis. researchgate.net
Spectroscopic and Elemental Characterization
While chromatography separates the compound, spectroscopy is essential for its definitive structural elucidation.
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.
In a ¹H NMR spectrum, the molecule is expected to show distinct signals for the protons in its four unique chemical environments: the methyl (CH₃) group, the methine (CH) group adjacent to the hydroxyl, and the two methylene (B1212753) (CH₂) groups of the butane (B89635) chain. The splitting patterns (multiplicity) of these signals, governed by the n+1 rule, would confirm the connectivity of these groups. For example, the methyl protons would appear as a doublet, being split by the single adjacent methine proton.
In a ¹³C NMR spectrum, four distinct signals would correspond to the four carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., attached to an oxygen or sulfur atom).
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
|---|---|---|
| C1 (-CH₂-SO₃H) | Multiplet | ~50-60 ppm |
| C2 (-CH₂-) | Multiplet | ~25-35 ppm |
| C3 (-CH(OH)-) | Multiplet | ~65-75 ppm |
| C4 (-CH₃) | Doublet | ~20-30 ppm |
Note: Predicted chemical shifts (ppm) are approximate and depend on the solvent and other experimental conditions.
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₄H₁₀O₄S, the analysis confirms the ratio of carbon, hydrogen, and sulfur. nih.gov This technique is crucial for verifying the purity of a synthesized or isolated sample.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Percentage |
|---|---|---|---|
| Carbon | C | 12.011 | 31.15% |
| Hydrogen | H | 1.008 | 6.54% |
| Oxygen | O | 15.999 | 41.51% |
| Sulfur | S | 32.06 | 20.80% |
Calculations are based on the molecular formula C₄H₁₀O₄S and a molecular weight of 154.19 g/mol . nih.gov
Mass Spectrometry for Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of this compound and investigating its structure through fragmentation analysis.
When coupled with a liquid chromatography system (LC-MS), it provides both separation and identification. researchgate.net Using electrospray ionization (ESI) in negative ion mode is typical for sulfonic acids. The parent ion would be observed as the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one proton. The high-resolution mass of this ion can be used to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides structural information. For this compound, key fragmentation pathways would include the neutral loss of water (H₂O, 18 Da) from the hydroxyl group and the loss of sulfur trioxide (SO₃, 80 Da) from the sulfonic acid moiety. libretexts.orgresearchgate.net
Table 4: Expected Mass Spectrometry Data for this compound (Negative Ion Mode)
| Ion | Formula | Expected m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M-H]⁻ | C₄H₉O₄S⁻ | 153.02 | Deprotonated parent molecule. nih.gov |
| [M-H-H₂O]⁻ | C₄H₇O₃S⁻ | 135.01 | Fragment from loss of water. libretexts.org |
| [M-H-SO₃]⁻ | C₄H₉O⁻ | 73.06 | Fragment from loss of sulfur trioxide. researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium formate |
| Tetrabutylammonium hydroxide |
| Water |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile analytical technique for the characterization and quantification of a wide range of compounds, including sulfonic acids. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. For the analysis of sulfonated compounds, which can be challenging due to their high polarity, ion-exchange high-performance liquid chromatography (HPIEC) coupled with mass spectrometry has proven to be a suitable approach. The use of a volatile buffer, such as ammonium acetate (B1210297), facilitates the compatibility of HPIEC with mass spectrometry techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov
In the context of this compound and related compounds, LC-MS/MS, a tandem mass spectrometry approach, offers enhanced specificity and sensitivity, which is particularly crucial for the determination of trace-level impurities or metabolites in complex matrices. researchgate.netnih.govdergipark.org.tr The development of a robust LC-MS/MS method typically involves optimizing several key parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings.
For instance, a study on the quantification of a structurally similar compound, 4-Chloro-1-Hydroxy Butane Sulfonic Acid Sodium Salt, utilized a Zorbax SB-C8 column with a mobile phase consisting of 0.05% (v/v) formic acid in water and acetonitrile in an isocratic composition. researchgate.net The mass spectrometric detection was carried out using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion and its characteristic product ion. researchgate.net
The table below outlines typical parameters that are considered during the development of an LC-MS/MS method for compounds structurally related to this compound.
Table 1: Illustrative LC-MS/MS Method Parameters
| Parameter | Example Condition | Reference |
|---|---|---|
| Chromatography | ||
| Column | Zorbax SB-C8 | researchgate.net |
| Mobile Phase | 0.05% Formic acid in water and Acetonitrile (90:10 v/v) | researchgate.net |
| Flow Rate | 0.8 mL/min | researchgate.net |
| Mass Spectrometry | ||
| Ion Source | Electrospray Ionization (ESI) | researchgate.net |
| Source Temperature | 325°C | researchgate.net |
| Gas Flow | 8 L/min | researchgate.net |
| Nebulizer Pressure | 40 psi | researchgate.net |
| Capillary Voltage | 4000 V | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.govdergipark.org.tr |
Method validation is a critical aspect of ensuring the reliability of quantitative LC-MS/MS assays. This process typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.govdergipark.org.tr For example, a validated method for a related compound demonstrated linearity over a specific concentration range, with intra- and inter-day precision values within acceptable limits. nih.gov The successful validation of such methods enables their application in various contexts, including the quantification of impurities in drug substances. researchgate.net
Quality Control and Reference Standard Applications in Chemical Synthesis
In the realm of chemical synthesis, particularly within the pharmaceutical industry, stringent quality control is paramount to ensure the safety and efficacy of the final products. americanpharmaceuticalreview.com this compound and its related structures can serve as crucial reference standards for the identification and quantification of impurities that may arise during synthetic processes. biosynth.comlabsertchemical.com The presence of sulfonic acids and their potential to form genotoxic sulfonate esters necessitates the development of sensitive analytical methods to control their levels. americanpharmaceuticalreview.com
Reference standards are highly purified compounds used as a benchmark for analytical measurements. labsertchemical.com They are essential for:
Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products in active pharmaceutical ingredients (APIs) and drug products. ekb.eg
Stability Studies: Assessing the stability of a drug substance under various environmental conditions. ekb.eg
The use of this compound as a reference standard would involve its precise characterization to confirm its identity and purity. This characterization often employs a combination of analytical techniques.
The development of analytical methods for quality control must consider the inherent reactivity of sulfonic acids. americanpharmaceuticalreview.com For instance, the potential for esterification in the presence of protic solvents is a critical factor to manage during sample preparation and analysis. americanpharmaceuticalreview.com
The table below summarizes the key applications of a reference standard like this compound in a quality control setting.
Table 2: Applications of this compound as a Reference Standard
| Application | Description |
|---|---|
| Impurity Identification | Serves as a marker to identify the presence of this specific compound as an impurity in a chemical synthesis process. |
| Quantitative Analysis | Enables the accurate measurement of the concentration of this compound in a sample, ensuring it remains below acceptable limits. |
| Method Development and Validation | Used to develop and validate analytical methods, such as LC-MS, for the routine monitoring of this compound. |
| Forced Degradation Studies | Can be used in forced degradation studies to understand the degradation pathways of a drug substance and identify potential degradants. ekb.eg |
By employing well-characterized reference standards, manufacturers can ensure that their products meet the required quality specifications and regulatory standards.
Theoretical and Computational Investigations of 3 Hydroxybutane 1 Sulfonic Acid
Modeling of Physicochemical Behavior
Prediction of Partitioning Behavior in Environmental and Biological Systems
The partitioning behavior of a chemical compound between different phases, such as water and organic solvents, is a critical determinant of its environmental transport and biological uptake. This behavior is commonly quantified by the partition coefficient (P), or its logarithmic form, logP. The logP value indicates whether a compound is hydrophilic (water-loving) or lipophilic (fat-loving). journalirjpac.com A negative logP suggests a higher affinity for the aqueous phase, while a positive value indicates a preference for the lipid or organic phase. journalirjpac.com
Computational models are frequently used to predict logP values, which are essential for assessing the environmental fate and potential for bioaccumulation of chemical substances. nih.govnih.gov For 3-Hydroxybutane-1-sulfonic acid, computational predictions provide key data regarding its environmental and biological partitioning. One widely used computational method, XLogP3, predicts the octanol-water partition coefficient. nih.gov
The predicted value for this compound is significantly negative, indicating its hydrophilic nature. nih.gov This suggests that the compound is likely to be highly soluble in water and have a low tendency to partition into fatty tissues of organisms or adsorb to organic matter in soil and sediment. nih.gov This characteristic is largely influenced by the presence of the highly polar sulfonic acid and hydroxyl functional groups.
These predicted properties are fundamental for environmental fate and transport modeling, which aims to understand how a chemical moves through and between different environmental compartments like air, water, and soil. mdpi.comepa.gov The high water solubility and low lipophilicity suggested by these computational values imply that this compound would be mobile in aqueous environments and less likely to persist in soils or bioaccumulate. nih.gov
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the technique itself offers a powerful theoretical lens through which to investigate the compound's behavior at an atomic level. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular interactions, conformational changes, and system properties. aps.orgnih.gov
Hypothetical Applications for this compound:
Were MD simulations to be applied to this compound, they could elucidate several key characteristics:
Solvation and Hydrogen Bonding: Simulations could model a single molecule of this compound in a "box" of water molecules. By analyzing the trajectories, researchers could determine the structure of the hydration shell around the molecule. elsevierpure.com The radial distribution function (RDF) could be calculated to show the probability of finding water molecules at a certain distance from the sulfonic acid and hydroxyl groups, quantifying the strength and nature of hydrogen bonding. nih.govmdpi.com This would provide a dynamic picture that complements the static prediction of high water solubility.
Interfacial Behavior: MD simulations are well-suited to study the behavior of molecules at interfaces, such as an oil-water or air-water interface. mdpi.com For this compound, this could visually and energetically confirm the partitioning behavior predicted by logP values. The simulation would likely show the molecule preferentially remaining in the aqueous phase, with the polar sulfonic acid and hydroxyl groups strongly interacting with water. nih.gov
Interaction with Biological Molecules: In biological systems, understanding how a molecule interacts with proteins or membranes is crucial. MD simulations can be used to dock the molecule into the active site of an enzyme or near a model cell membrane. nih.govnih.gov For instance, a simulation could explore the binding energy and stability of this compound with a target protein, revealing potential interactions that could inform its biological activity. journalirjpac.comnih.gov Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would indicate the stability of the compound and its effect on the protein's structure. mdpi.com
Aggregation and Material Properties: For applications in materials science, MD simulations could predict whether molecules of this compound tend to self-assemble or aggregate in solution. aps.orgelsevierpure.com By simulating a system with multiple solute molecules, it would be possible to observe the formation of clusters and analyze the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern this behavior. elsevierpure.com
Applications of 3 Hydroxybutane 1 Sulfonic Acid in Academic Research and Industrial Chemistry
Role as a Reference Standard in Analytical Method Development
3-Hydroxybutane-1-sulfonic acid serves as a reference standard in various analytical techniques. It is utilized for the identification and quantification of related compounds in different matrices. For instance, it is listed as an impurity C of Sulfobutylbetadex Sodium in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP). pharmaffiliates.com Its availability as a certified reference material ensures the accuracy and reliability of analytical methods developed for quality control and research purposes. sigmaaldrich.com Chemical suppliers offer this compound with specified purity levels, making it suitable for use in demanding analytical applications. anaxlab.com
Catalytic Applications in Organic Synthesis
While specific catalytic applications of this compound are not extensively documented, the broader class of sulfonic acid-functionalized materials, which share the key -SO3H functional group, are widely employed as catalysts in organic synthesis. mdpi.comacs.org These materials are recognized for their strong Brønsted acidity, comparable to concentrated sulfuric acid, and their utility as water-tolerant solid acids. acs.org
Development of Solid Acid Catalysts for Organic Reactions
The functionalization of various solid supports with sulfonic acid groups is a common strategy to create heterogeneous acid catalysts. acs.orgresearchgate.net Materials like silica (B1680970), niobiosilicate, and activated carbon are often used as supports. nih.govresearchgate.net The synthesis of these catalysts typically involves the immobilization of a sulfur-containing precursor, such as (3-mercaptopropyl)trimethoxysilane, followed by oxidation to form the sulfonic acid groups. researchgate.net The resulting solid acids possess acidic functional groups like –OH, –COOH, and –SO3H, which contribute to their catalytic activity. mdpi.com These catalysts have proven effective in a range of reactions, including esterification, hydrolysis, and Friedel-Crafts alkylation. acs.orgnih.govrsc.org
For example, sulfonic acid-functionalized carbon materials have demonstrated excellent activity in the esterification of carboxylic acids. nih.gov Similarly, sulfonic acid-functionalized mesoporous silica has been successfully used for the synthesis of various organic molecules, including symmetrical and unsymmetrical diaryl- and triarylmethanes. acs.org
| Catalyst | Reaction | Conversion/Yield | Reference |
|---|---|---|---|
| Sulfonic acid-functionalized carbon fiber | Hydrolysis of cellulose | 58.2% Total Reducing Sugars (TRS) yield | rsc.org |
| Sulfonated activated carbon (AC-SO3H) | Esterification of acetic acid with ethanol (B145695) | 78% acid conversion | nih.gov |
| Amberlyst-15 | Esterification of acetic acid with ethanol | 86% acid conversion | nih.gov |
| Sulfonic acid-functionalized mesoporous silica (MSN-SO3H) | Friedel–Crafts alkylation | High yields for various products | acs.org |
Efficiency and Reusability of Sulfonic Acid-Functionalized Materials
A significant advantage of solid acid catalysts is their ease of separation from the reaction mixture and their potential for reuse. acs.orgscielo.br Sulfonic acid-functionalized materials have demonstrated good to excellent reusability in various catalytic cycles without a significant loss of activity. mdpi.comscielo.br For instance, a sulfonic acid-functionalized carbon fiber catalyst remained stable for five cycles in the hydrolysis of cellulose. rsc.org Similarly, a sulfonic acid-functionalized mesoporous silica catalyst was successfully recycled and reused for up to eight cycles in Friedel-Crafts reactions. acs.org This reusability makes these catalysts economically and environmentally attractive for industrial processes. acs.orgresearchgate.net
Precursor for the Synthesis of Specialty Chemicals and Functional Materials
The bifunctional nature of this compound, containing both a hydroxyl (-OH) and a sulfonic acid (-SO3H) group, makes it a potential precursor for the synthesis of various specialty chemicals and functional materials. nih.gov The hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, while the sulfonic acid group provides strong acidity and hydrophilicity. This dual functionality allows for its incorporation into more complex molecular architectures to impart specific properties.
Potential in Advanced Material Development (Inferred from general sulfonic acid applications)
The incorporation of sulfonic acid groups into polymeric structures is a well-established strategy for developing advanced materials with tailored properties. nih.gov While direct applications of this compound in this area are not explicitly detailed, its structure suggests potential for similar utility.
Incorporation into Polymeric Structures
Sulfonic acid groups are introduced into polymers to enhance properties such as proton conductivity, ion exchange capacity, and hydrophilicity. nih.govnih.gov This is particularly relevant in the development of polymer electrolyte membranes (PEMs) for fuel cells, where high proton conductivity is crucial. acs.org The sulfonic acid moieties act as proton-conducting sites within the polymer matrix. acs.org
Furthermore, the presence of sulfonic acid groups can improve the dispersibility of dyes in aqueous media, a desirable property for inkjet inks. acs.org The incorporation of monomers containing sulfonic acid groups, such as 2-acrylamide-2-methylpropanesulfonic acid (AMPS), into polymer structures has been shown to enhance the redispersion properties of inks. acs.org The unique combination of a hydroxyl and a sulfonic acid group in this compound could offer novel possibilities for creating functional polymers with a balance of hydrophilic and reactive characteristics.
Environmental Fate and Degradation Pathways of 3 Hydroxybutane 1 Sulfonic Acid
Environmental Distribution and Partitioning Characteristics (Analogous to other sulfonates)
The environmental distribution of 3-hydroxybutane-1-sulfonic acid is dictated by its physicochemical properties, primarily its sulfonic acid group and short alkyl chain. Like other sulfonated surfactants, it is expected to exist as a sulfonate anion under typical environmental pH conditions. industrialchemicals.gov.au This high polarity and water solubility suggest it will primarily reside in the aqueous phase.
Key partitioning characteristics, analogous to other sulfonates, include:
Volatility: Due to its dissociation into a non-volatile anion in water and moist soil, significant volatilization from these compartments is not expected. industrialchemicals.gov.au This is in contrast to some other organic compounds that can evaporate from soil or water. nih.gov
Sorption: Sulfonated compounds exhibit partitioning to sludge and the organic carbon fraction of sediments. For instance, C12 linear alkylbenzene sulfonate has a measured sludge partitioning constant (Kp) of 3210 L/kg. industrialchemicals.gov.au The sorption capacity tends to increase with the length of the alkyl chain. nih.gov Given its short butane (B89635) chain, this compound would likely have a weaker affinity for solids compared to long-chain sulfonates.
Bioaccumulation: The potential for bioaccumulation is generally lower for short-chain sulfonates compared to their long-chain counterparts. nih.gov The presence of the hydroxyl and sulfonate groups increases water solubility, which typically reduces the tendency to accumulate in fatty tissues of organisms.
Table 1: Partitioning Characteristics of Analogous Sulfonated Compounds
| Property | Analogous Compound (LAS) | Expected Behavior of this compound | Reference |
|---|---|---|---|
| Volatility from Water/Soil | Low; exists as dissociated anion. | Low | industrialchemicals.gov.au |
| Partitioning to Sludge/Sediment | Rapid and reversible partitioning to sludge and organic carbon. | Expected to partition to sludge and sediment, but likely to a lesser extent than long-chain sulfonates. | industrialchemicals.gov.aunih.gov |
| Soil Accumulation | No significant accumulation detected in agricultural soils amended with sludge containing LAS. | Low potential for accumulation due to expected biodegradability and water solubility. | heraproject.com |
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
Abiotic degradation involves non-biological chemical transformation processes.
Hydrolysis: Sulfonic acids are organosulfur compounds characterized by a carbon-sulfur bond. wikipedia.org This C-S bond is generally stable and resistant to hydrolysis under normal environmental temperature and pH conditions. The hydrolysis of aromatic sulfonic acids, for example, requires harsh conditions such as high temperatures (350 °C) and molten alkali, which are not found in the environment. wikipedia.org Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.
Photolysis: Photolysis is the degradation of a chemical by light energy. Some complex organic molecules can be transformed by sunlight. semanticscholar.org For instance, the explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) was found to be photosensitive, transforming into various products when irradiated with simulated sunlight or UV light. semanticscholar.org While specific photolysis studies on this compound are not available, its simple aliphatic structure suggests it may not be a primary chromophore for absorbing environmental sunlight, potentially limiting direct photolysis as a major degradation route.
Biotransformation and Biodegradation Studies (Analogous to other sulfonates)
Biotransformation is a key process in the environmental degradation of many organic chemicals. The biodegradability of sulfonated compounds can vary significantly depending on their structure.
Aerobic Biodegradation: Linear alkylbenzene sulfonates (LAS) are known to degrade rapidly under aerobic conditions, with primary biodegradation half-lives of about one week in sludge-amended soils. heraproject.comepa.gov The degradation pathway typically initiates with the oxidation of the alkyl chain. Given its simple, linear, and non-fluorinated alkyl chain, this compound is expected to be susceptible to aerobic biodegradation. The presence of a hydroxyl group may even facilitate microbial attack.
Anaerobic Biodegradation: The degradation of sulfonated compounds is significantly slower under anaerobic conditions. epa.gov LAS, for example, are more persistent in anaerobic environments like sediments and sludge digesters. nih.govepa.gov However, studies on the anaerobic oxidation of short-chain alkanes (propane and butane) have shown that they can be degraded, often linked to sulfate (B86663) reduction. frontiersin.org This suggests that the butane backbone of this compound could potentially be mineralized under certain anaerobic conditions.
In contrast, perfluorinated sulfonic acids like perfluorooctane (B1214571) sulfonate (PFOS) are extremely resistant to microbial degradation under both aerobic and anaerobic conditions due to the strength of the carbon-fluorine bonds. rsc.org
Table 2: Biodegradability of Analogous Sulfonated and Alkane Compounds
| Compound Type | Condition | Biodegradability | Reference |
|---|---|---|---|
| Linear Alkylbenzene Sulfonates (LAS) | Aerobic | Rapidly biodegradable | epa.gov |
| Linear Alkylbenzene Sulfonates (LAS) | Anaerobic | Persistent/Slow biodegradation | nih.govepa.gov |
| Short-chain Alkanes (C3-C4) | Anaerobic | Biodegradable, often coupled with sulfate reduction | frontiersin.org |
| Perfluorooctane Sulfonate (PFOS) | Aerobic & Anaerobic | Highly resistant to biodegradation | rsc.org |
Interactions with Environmental Compartments (e.g., Soil, Water)
The behavior of this compound in different environmental compartments is governed by its chemical nature.
Water: As a sulfonic acid, the compound is highly water-soluble and will readily mix with water. youtube.comnih.gov In aquatic systems, it will be present as a dissolved anion. industrialchemicals.gov.au This high solubility facilitates its transport in surface water and potentially groundwater. Due to their widespread use, analogous compounds like LAS are frequently detected in wastewater, rivers, and marine environments. nih.govnih.gov
Soil: The interaction of sulfonates with soil is complex. While its water solubility suggests high mobility, adsorption to soil components can occur. nih.gov The sulfonic acid group can interact with soil minerals. nih.gov For LAS, adsorption is primarily to organic matter, and it has been shown that they can be taken up from the soil by plants, although the amount of uptake may be very low. nih.gov Given its shorter, more polar structure, this compound is expected to be relatively mobile in soil, with a weaker affinity for organic matter compared to longer-chain sulfonates. nih.gov
Biochemical Interactions and Enzymatic Considerations for 3 Hydroxybutane 1 Sulfonic Acid
General Biochemical Roles of Sulfonic Acids
Sulfonic acids, characterized by the R-SO₃H formula, and their corresponding salts, sulfonates, are a significant class of organosulfur compounds. britannica.comwikipedia.org While many are known for their industrial applications as detergents and dyes, several sulfonic acids occur naturally and play essential biochemical roles. britannica.combyjus.com
One of the most prominent naturally occurring sulfonic acids is taurine (B1682933) (2-aminoethanesulfonic acid). britannica.comwikipedia.org Found in high concentrations in tissues like the brain, retina, and muscles, taurine is involved in a multitude of physiological processes. oup.comnih.gov It is crucial for bile acid conjugation, which is essential for the digestion and absorption of fats. oup.comyoutube.com Taurine also functions in osmoregulation, helping to maintain cell volume, and modulates intracellular calcium levels. nih.govyoutube.com Furthermore, it exhibits cytoprotective properties and is vital for the development of the central nervous system and retina. nih.govnih.gov
Other naturally occurring sulfonic acids include sulfobacins and other sulfonolipids, which are biologically active compounds produced by bacteria. britannica.comassignmentpoint.com The presence of the sulfonic acid group often increases the water solubility of a compound, a property that is crucial for its biological function and distribution in aqueous cellular environments. britannica.comnumberanalytics.com In the context of cellular metabolism, the oxidation of cysteine residues in proteins can lead to the formation of sulfenic (Cys-SOH), sulfinic (Cys-SO₂H), and ultimately, the irreversible sulfonic acid (Cys-SO₃H) states. nih.govnih.gov This progressive oxidation is often associated with cellular signaling under conditions of oxidative stress. nih.gov
Table 1: Examples of Naturally Occurring Sulfonic Acids and Their Roles
| Compound Name | Structure | Natural Source/Occurrence | Primary Biochemical Role(s) |
| Taurine | NH₂CH₂CH₂SO₃H | High concentrations in animal tissues (brain, retina, muscle) oup.comnih.gov | Bile acid conjugation, osmoregulation, neuromodulation, cytoprotection nih.govyoutube.com |
| Coenzyme M | HSCH₂CH₂SO₃⁻ | Methanogenic archaea capitalresin.com | Methane biosynthesis capitalresin.com |
| Sulfobacins | Long-chain fatty acids attached to 2-aminoethanesulfonic acid britannica.comassignmentpoint.com | Bacterial cultures britannica.comassignmentpoint.com | Biologically active products britannica.comassignmentpoint.com |
| Cysteine sulfonic acid | HO₃SCH₂CH(NH₂)CO₂H | Formed by oxidation of cysteine in proteins nih.gov | End product of irreversible cysteine oxidation, role in oxidative stress signaling nih.gov |
Potential for Participation in In Vitro Enzymatic Processes (Based on general biochemistry of sulfonic acids)
The chemical structure of 3-hydroxybutane-1-sulfonic acid, featuring both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, suggests potential interactions with several classes of enzymes, particularly those involved in sulfonate and alcohol metabolism. While direct enzymatic studies on this specific compound are not widely documented, its potential for in vitro enzymatic processing can be inferred from the known activities of related enzymes.
A key class of enzymes is the alkanesulfonate monooxygenases . wikipedia.org These enzymes are involved in the desulfonation of a wide range of alkanesulfonates, cleaving the carbon-sulfur bond to yield an aldehyde and sulfite (B76179). wikipedia.orgacs.org The reaction is typically dependent on a reduced flavin mononucleotide (FMNH₂) and molecular oxygen. wikipedia.org The alkanesulfonate monooxygenase system from Escherichia coli, for instance, consists of a monooxygenase (SsuD) and an FMN reductase (SsuE). nih.gov Given that this compound is a hydroxylated alkanesulfonate, it is plausible that it could serve as a substrate for such an enzyme system in an in vitro setting, potentially yielding 3-hydroxybutanal and sulfite. The presence of the hydroxyl group might influence the binding affinity and catalytic efficiency.
Furthermore, enzymes that act on hydroxyl groups, such as alcohol dehydrogenases , could potentially interact with the 3-hydroxybutane portion of the molecule. These enzymes catalyze the oxidation of alcohols to aldehydes or ketones. The specificity of a particular alcohol dehydrogenase for this compound would depend on the enzyme's active site geometry and tolerance for the negatively charged sulfonate group.
Research on α-hydroxysulfonates has shown they can act as inhibitors of enzymes that oxidize glycolic and lactic acids, indicating that the combination of a hydroxyl and sulfonate group on adjacent carbons can lead to specific enzymatic interactions. nih.gov Although the hydroxyl and sulfonate groups in this compound are not on adjacent carbons, this principle of dual-group interaction is relevant.
Table 2: Potential In Vitro Enzymatic Reactions Involving this compound
| Enzyme Class | General Reaction | Potential Reaction with this compound |
| Alkanesulfonate Monooxygenase | R-CH₂-SO₃H + FMNH₂ + O₂ → R-CHO + FMN + HSO₃⁻ + H₂O wikipedia.org | This compound → 3-hydroxybutanal + sulfite |
| Alcohol Dehydrogenase | R-CH(OH)-R' + NAD⁺ ⇌ R-C(=O)-R' + NADH + H⁺ | This compound → 3-oxobutane-1-sulfonic acid |
Considerations for Interactions in Microbial Systems (Without clinical or adverse effects)
In microbial ecosystems, organosulfonates can be a valuable source of sulfur, and in some cases, carbon, for growth. nih.govnih.gov Bacteria have evolved sophisticated systems to utilize these compounds, particularly under sulfate-limiting conditions. nih.govnih.gov The metabolism of sulfonic acids like this compound in microbial systems would likely involve initial transport into the cell followed by enzymatic breakdown.
Many bacteria possess transport systems for sulfonates, allowing them to take up these charged molecules from the environment. nih.govoup.com Once inside the cell, the primary metabolic step is often desulfonation, the cleavage of the carbon-sulfur bond. nih.gov Aerobic bacteria employ several desulfonation mechanisms, a common one being oxygenolytic cleavage catalyzed by monooxygenases, as discussed in the previous section. nih.govnih.gov The resulting sulfite (SO₃²⁻) can then be assimilated into sulfur-containing amino acids and other essential biomolecules.
The alkanesulfonate monooxygenase system (SsuD/SsuE) is a key player in this process for many bacteria, including Escherichia coli and Acinetobacter oleivorans. asm.orgnus.edu.sg These enzyme systems are often induced under sulfate (B86663) starvation conditions, allowing the bacteria to scavenge sulfur from alternative sources. nih.govnih.gov Therefore, in a mixed microbial community, the presence of this compound could select for and support the growth of bacteria possessing these desulfonation pathways, especially when preferred sulfur sources like sulfate are scarce.
The degradation of the carbon skeleton remaining after desulfonation would depend on the metabolic capabilities of the microorganism. The product of desulfonating this compound would be 3-hydroxybutanal, which could be further metabolized through pathways for short-chain aldehydes and alcohols. researchgate.net
Some bacteria, such as Rhodococcus species, are known for their broad substrate specificity in desulfonation reactions. asm.org For example, Rhodococcus opacus ISO-5 has been shown to desulfonate complex arylsulfonates. asm.org This suggests that robust microbial systems exist for the breakdown of a wide variety of sulfonated compounds. The biodegradation of linear alkylbenzene sulfonates (LAS), common components of detergents, by bacterial communities involves terminal oxidation of the alkyl chain, desulfonation, and subsequent cleavage of the aromatic ring, demonstrating a multi-step microbial process. nih.govhibiscuspublisher.com
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxybutane-1-sulfonic acid, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis optimization requires balancing temperature, pH, and solvent polarity. For sulfonic acid derivatives, sulfonation of hydroxybutane precursors using sulfuric acid or sulfur trioxide is common. Reaction efficiency can be monitored via HPLC to track intermediate formation. For reproducibility, maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of hydroxyl groups . Post-synthesis, purify via recrystallization in ethanol-water mixtures, and validate purity using ¹H/¹³C NMR (referencing trimethylsilylpropane sulfonic acid as an internal standard, as in ) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers across pH 2–12 at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy (210–260 nm for sulfonic acid absorbance) and ion chromatography to detect sulfate byproducts. highlights the importance of controlling environmental factors (e.g., humidity) to avoid hydrolytic degradation. For long-term stability, use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
Methodological Answer: Employ reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water + 0.1% trifluoroacetic acid). For complex matrices (e.g., cell lysates), use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. notes that sulfonic acids like trimethylsilylpropane sulfonic acid serve as reliable NMR internal standards, suggesting similar approaches for quantitative nuclear Overhauser effect (NOE) studies .
Advanced Research Questions
Q. How can contradictions in reported transport properties (e.g., diffusion coefficients) of this compound be resolved?
Methodological Answer: Discrepancies often arise from differences in membrane morphology or hydration levels. Use small-angle X-ray scattering (SAXS) to correlate nanostructure with transport behavior, as demonstrated for PFSA ionomers in . Combine experimental data with multiphysics models (e.g., Poisson-Nernst-Planck equations) to account for ionic interactions and hydration-dependent mobility. Validate with isotopic tracing (e.g., deuterated water) to isolate diffusion mechanisms .
Q. What advanced strategies identify degradation intermediates of this compound under oxidative stress?
Methodological Answer: Simulate oxidative environments using Fenton’s reagent (Fe²⁺/H₂O₂) or UV/O₃ systems. Analyze degradation pathways via high-resolution mass spectrometry (HRMS) and electron paramagnetic resonance (EPR) to detect radical intermediates. ’s approach to PFSA membrane degradation—tracking sulfonate group loss via FTIR—can be adapted. For mechanistic insights, employ density functional theory (DFT) to model bond dissociation energies and predict vulnerable sites .
Q. How do interactions between this compound and polymeric matrices influence proton conductivity in fuel cell applications?
Methodological Answer: Design composite membranes by blending the compound with polymers (e.g., Nafion® or polybenzimidazole). Use electrochemical impedance spectroscopy (EIS) to measure proton conductivity across relative humidity (RH) gradients. emphasizes correlating conductivity with water uptake and membrane swelling ratios. For molecular-level insights, apply quasi-elastic neutron scattering (QENS) to probe water dynamics within the polymer-sulfonic acid interface .
Q. What role does this compound play in modulating enzyme activity, and how can its binding kinetics be studied?
Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., lactoperoxidase, as in ). For real-time kinetics, employ stopped-flow fluorescence with fluorogenic substrates. ’s modified ABTS assay for antioxidant activity could be adapted to study sulfonic acid-induced redox changes in enzymatic systems .
Notes
- Toxicity Assessment : Follow ’s framework for PFBS analogs, using OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodents) and in vitro mutagenicity (Ames test) .
- Literature Strategies : Adapt ’s search strings (e.g., CASRN filters, MeSH terms) to systematically compile studies on sulfonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
